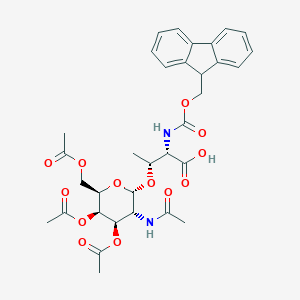

Fmoc-thr(galnac(AC)3-alpha-D)-OH

Beschreibung

BenchChem offers high-quality Fmoc-thr(galnac(AC)3-alpha-D)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-thr(galnac(AC)3-alpha-D)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLCJWGAUPPZQJ-ZNHCDWFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-thr(galnac(AC)3-alpha-D)-OH chemical structure and properties

Advanced Building Block for Tn Antigen & MUC1 Glycopeptide Synthesis[1]

Executive Summary

Fmoc-Thr(GalNAc(Ac)3-alpha-D)-OH (CAS: 116783-35-8) is a specialized glycosylated amino acid used primarily in Solid-Phase Peptide Synthesis (SPPS) to introduce the Tn antigen (GalNAc-α-O-Ser/Thr) into peptide backbones.[][2][3] The Tn antigen is a tumor-associated carbohydrate antigen (TACA) found on mucins (like MUC1) in over 90% of carcinomas, making this reagent critical for the development of synthetic cancer vaccines and glycopeptide therapeutics.[]

This guide details the structural properties, synthesis utility, and critical handling protocols required to prevent side reactions—specifically

Part 1: Structural Anatomy & Chemical Identity[1]

The molecule consists of a threonine backbone protected at the N-terminus by Fmoc and glycosylated at the side-chain hydroxyl with peracetylated N-acetylgalactosamine via an

Structural Hierarchy

-

Backbone: L-Threonine (provides the attachment point for the peptide chain).[]

-

Protection (N-term): Fmoc (Fluorenylmethyloxycarbonyl), base-labile.[]

-

Carbohydrate: 2-acetamido-2-deoxy-D-galactose (GalNAc).[]

-

Protection (Sugar): Three Acetyl (Ac) groups protect the hydroxyls at positions 3, 4, and 6, rendering the sugar hydrophobic and stable during acidic cleavage.[]

-

Linkage:

-O-glycosidic bond.[] This 1,2-cis stereochemistry is biologically vital but synthetically challenging to construct and chemically fragile under basic conditions.[]

Figure 1: Structural decomposition of the reagent highlighting stability profiles of different moieties.[]

Part 2: Physicochemical Properties[1][4]

| Property | Specification |

| IUPAC Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine |

| CAS Number | 116783-35-8 |

| Molecular Formula | |

| Molecular Weight | 670.66 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, Chloroform; Insoluble in Water |

| Purity | Typically |

| Optical Rotation | |

| Storage |

Part 3: Application in SPPS (The Core)[1]

The incorporation of Fmoc-Thr(GalNAc(Ac)3)-OH requires modified SPPS protocols.[] Unlike standard amino acids, the carbohydrate moiety introduces steric bulk and specific chemical sensitivities.[]

1. The

-Elimination Risk

The most critical failure mode when using this reagent is

-

Mechanism: The

-proton of the threonine residue is acidic.[] Under strong or prolonged basic conditions (standard Fmoc removal with 20% Piperidine), the base can abstract this proton, leading to the elimination of the carbohydrate group and the formation of a dehydroalanine/dehydrobutyrine residue.[] -

Mitigation: Use "softer" bases or reduced exposure times.[] Morpholine (50% in DMF) is often preferred over Piperidine for glycopeptides, though controlled Piperidine cycles (e.g., 2 mins + 5 mins) are acceptable if monitored.[]

2. Coupling Efficiency

Due to the steric bulk of the peracetylated sugar, coupling can be sluggish.[]

-

Reagents: HATU/HOAt or COMU are preferred over HBTU/HOBt to drive the reaction to completion.[]

-

Stoichiometry: Because this building block is significantly more expensive than standard amino acids, use a lower equivalent (1.5eq - 2.0eq) with longer reaction times, rather than the standard 5.0eq.[]

3. Post-Synthesis Deacetylation

The acetyl groups on the GalNAc must be removed after the peptide is synthesized.[]

-

Method: Hydrazine hydrate in Methanol (or DMF) is the standard method.[] This can be done on-resin (if the linker allows) or in solution after cleavage.[]

Part 4: Experimental Protocols

Protocol A: SPPS Cycle for Tn-Antigen Incorporation

Standard scale: 0.1 mmol[]

-

Resin Selection: Wang or Rink Amide resin.[]

-

Coupling of Fmoc-Thr(GalNAc(Ac)3)-OH:

-

Dissolve 2.0 eq of the glyco-amino acid in minimal DMF.[]

-

Add 1.95 eq HATU and 4.0 eq DIPEA.[]

-

Add to resin and shake for 4–6 hours (or double couple for 2 hours each).

-

Note: Do not use pre-activation for more than 2 minutes to avoid racemization.[]

-

-

Fmoc Deprotection (Crucial Step):

-

Reagent: 50% Morpholine in DMF (v/v).

-

Cycle: Treat resin for 30 minutes. Drain. Repeat for 10 minutes.

-

Alternative: 20% Piperidine/DMF with 0.1M HOBt (HOBt suppresses

-elimination).[]

-

-

Subsequent Couplings: Proceed with standard amino acids using standard protocols.

Protocol B: Deacetylation (Zemplén-like)

Performed after TFA cleavage and ether precipitation.[]

-

Dissolve the crude glycopeptide in MeOH (pH ~8.5 adjusted with catalytic NaOMe) OR use Hydrazine hydrate (5% in water/MeOH).[]

-

Stir for 30–60 minutes at Room Temperature.

-

Monitor by HPLC/MS (Mass shift: -42 Da per acetyl group; Total -126 Da).[]

-

Neutralize with dilute acetic acid or dry ice.[]

-

Lyophilize.[]

Part 5: Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis workflow, specifically the divergence for deprotection strategies to avoid product degradation.

Figure 2: Synthesis workflow emphasizing the critical control point for Fmoc removal to preserve the glycosidic bond.

Part 6: References

-

ChemicalBook. (2025).[][2] FMOC-THR(GALNAC(AC)3-ALPHA-D)-OH Properties and CAS. Link

-

Sigma-Aldrich. Fmoc-Thr[GalNAc(Ac)3-α-D]-OH Product Specification. Link

-

BOC Sciences. Fmoc-Thr[GalNAc(Ac)3-α-D]-OH Technical Data.

-

St. Hilaire, P. M., et al. (1999).[][4] Synthesis of T-antigen-containing glycopeptides as potential cancer vaccines. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Kunz, H. (2003).[] Synthetic Glycopeptides for the Development of Tumour-Selective Vaccines. Journal of Peptide Science. (Contextual grounding for Tn antigen synthesis protocols).

Sources

The Fmoc Strategy: A Mechanistic & Operational Guide for High-Fidelity Peptide Synthesis

Topic: Fmoc Protecting Group in Peptide Synthesis Content Type: Technical Whitepaper Audience: Research Scientists & Drug Development Professionals[1]

Executive Summary & Historical Context

The 9-fluorenylmethoxycarbonyl (Fmoc) group represents the cornerstone of modern Solid Phase Peptide Synthesis (SPPS).[1][2] Introduced by Carpino and Han in 1970, it displaced the Boc/Benzyl strategy by establishing a truly orthogonal protection scheme. Unlike Boc chemistry, which relies on repetitive acidolysis (TFA) that can degrade sensitive peptide bonds and requires hazardous HF for final cleavage, Fmoc chemistry operates under mild basic conditions.

This guide moves beyond standard protocols to analyze the mechanistic causality of Fmoc deprotection, the prevention of deleterious side reactions (aspartimide, diketopiperazine), and the optimization of difficult sequences.

Mechanistic Principles of Fmoc Deprotection

The utility of the Fmoc group lies in the unique electronic structure of the fluorene ring system. It is not cleaved by hydrolysis but by a base-catalyzed elimination mechanism.

The E1cb Elimination Pathway

The deprotection is driven by the acidity of the proton at the C9 position of the fluorene ring (pKa ~23 in DMSO). The electron-withdrawing nature of the fluorene system stabilizes the intermediate carbanion.

-

Proton Abstraction: A non-nucleophilic or secondary amine base abstracts the acidic H-9 proton.

- -Elimination: The resulting carbanion undergoes E1cb elimination, collapsing to release the carbamate.

-

Decarboxylation: The carbamate spontaneously loses CO

to yield the free N-terminal amine. -

Scavenging (Critical Step): The elimination generates dibenzofulvene (DBF), a highly reactive electrophile. If not scavenged, DBF will re-alkylate the newly liberated amine. Secondary amines like piperidine serve a dual role: they act as the base and the scavenger, trapping DBF as a stable adduct.[1][3]

Visualization: The Deprotection Pathway

The following diagram illustrates the chemical flow from the protected species to the stable byproduct, highlighting the critical scavenging step.

Figure 1: The E1cb mechanism of Fmoc removal.[1][4][5] Note the critical branching path where DBF must be sequestered to prevent re-alkylation.

The Orthogonal Protection Strategy

The power of Fmoc chemistry lies in orthogonality : the ability to remove one set of protecting groups without affecting others.

| Feature | Fmoc Group ( | Side Chain Groups (tBu, Trt, Pbf, Boc) |

| Lability | Base Labile | Acid Labile |

| Removal Reagent | 20% Piperidine in DMF | 95% TFA (Trifluoroacetic acid) |

| Mechanism | Acidolysis ( | |

| Stability | Stable to Acid (TFA, HCl) | Stable to Base (Piperidine) |

Scientist’s Insight: This orthogonality allows for the synthesis of peptide acids, amides, and protected fragments (for convergent synthesis) on acid-labile linkers (e.g., Wang, Rink Amide) or hyper-acid-labile linkers (e.g., 2-Chlorotrityl).

Operational Protocol: The SPPS Cycle

This protocol is designed for a standard 0.1 mmol scale automated or manual synthesis.

Reagents & Preparation

-

Deprotection Cocktail: 20% (v/v) Piperidine in DMF.[6][7] Optional: Add 0.1M HOBt to suppress aspartimide formation.[8]

-

Activator Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

-

Coupling Reagents: DIC/Oxyma Pure (preferred for preventing racemization) or HBTU/DIEA.

Step-by-Step Workflow

-

Resin Swelling:

-

Treat resin with DMF for 30 mins. Why: Polystyrene beads collapse in dry states; solvation exposes internal reactive sites.

-

-

Fmoc Deprotection (The "20+5" Rule):

-

Step A (Short): Add 20% Piperidine/DMF for 3 minutes. Drain. Purpose: Removes bulk Fmoc and neutralizes any acidic residues.

-

Step B (Long): Add fresh 20% Piperidine/DMF for 15-20 minutes. Drain. Purpose: Drives reaction to completion and scavenges DBF.

-

-

Wash Cycle:

-

Wash with DMF (5 x 1 min). Critical: Residual piperidine will destroy the incoming activated ester in the next step (aminolysis).

-

Validation: Perform Kaiser Test (Blue = Free amine present).

-

-

Coupling:

-

Dissolve Fmoc-AA (5 eq), Oxyma (5 eq), and DIC (5 eq) in DMF.

-

Add to resin.[][10] Shake for 60-120 mins.

-

Validation: Perform Kaiser Test (Yellow/Colorless = Coupling complete).

-

-

Capping (Optional but Recommended):

-

Add Acetic Anhydride/DIEA/DMF. Purpose: Acetylates unreacted amines (truncation sequences) to simplify final HPLC purification.

-

Visualization: The SPPS Cycle

Figure 2: The iterative SPPS cycle. Note the validation gates (Kaiser Test) ensuring high fidelity before proceeding.

Troubleshooting & Advanced Optimization

Even with robust protocols, specific sequences induce side reactions.

Aspartimide Formation

-

The Problem: In sequences containing Asp-Gly , Asp-Asn , or Asp-Ser , the basic conditions of Fmoc removal can cause the backbone nitrogen to attack the Asp side-chain ester, forming a cyclic aspartimide. This leads to racemization and

-peptide formation.[11] -

The Mechanism: Base-catalyzed ring closure.

-

The Solution:

-

Add Acid: Use 0.1M HOBt in the piperidine deprotection solution.[8] The acidity suppresses the amide anion formation without stopping deprotection.

-

Bulky Protection: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OtBu)-OH (though OtBu is standard, OMpe is bulkier and safer).

-

Backbone Protection: Use Hmb or Dmb backbone protection on the Glycine residue to sterically hinder the attack.

-

Diketopiperazine (DKP) Formation

-

The Problem: Occurs at the dipeptide stage, particularly with C-terminal Proline or Glycine . After Fmoc removal, the free amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP and reducing yield.

-

The Solution:

-

Trityl Resins: Use 2-Chlorotrityl chloride resin. The bulky steric hindrance of the trityl group prevents the attack.

-

Short Deprotection: Minimize exposure to piperidine for the second amino acid.

-

Aggregation (The "Difficult Sequence")

-

The Problem: Inter-chain hydrogen bonding (beta-sheets) causes resin shrinking and prevents reagent access.

-

The Solution:

-

Chaotropic Salts: Add KSCN or LiCl to the coupling mixture.

-

Pseudoproline Dipeptides: Insert Fmoc-Xxx-Ser(psiMe,Mepro)-OH. This "kinks" the peptide backbone, disrupting beta-sheets.

-

Elevated Temperature: Perform coupling at 50°C-75°C (Microwave SPPS).

-

Comparative Analysis: Fmoc vs. Boc

| Parameter | Fmoc SPPS | Boc SPPS |

| Primary Hazard | Sensitizers (Piperidine) | Highly Corrosive (HF), TFA |

| Automation | Highly amenable | Difficult (requires HF resistant lines) |

| Solubility | Good in DMF/NMP | Aggregation issues common in DCM |

| Cost | Higher per AA | Lower per AA |

| Purity Profile | Generally higher; easier to purify | Scavenging required during HF cleavage |

References

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[6][12] Journal of the American Chemical Society.[12] Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[13] International Journal of Peptide and Protein Research.[13] Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 10. researchgate.net [researchgate.net]

- 11. research-collection.ethz.ch [research-collection.ethz.ch]

- 12. researchgate.net [researchgate.net]

- 13. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Fmoc-SPPS of O-linked Glycopeptides: A Practical Guide

Abstract & Strategic Overview

The synthesis of O-linked glycopeptides via Fmoc-SPPS presents a unique dichotomy: the chemistry is well-established, yet the failure rate remains high due to a single, pervasive side reaction—

Unlike standard peptide synthesis, where the primary concern is coupling efficiency, O-glycopeptide synthesis requires a defensive strategy to protect the integrity of the glycosidic bond. The O-glycosidic linkage (typically

This guide moves beyond generic protocols to provide a causality-driven workflow. We focus on Tn antigen (GalNAc-

Critical Decision Matrix: Building Blocks

Before touching the resin, you must select the appropriate glycosylated amino acid building block. This choice dictates your downstream processing.

Decision Tree: Building Block Selection

Figure 1: Strategic selection of glycosylated building blocks. Peracetylated sugars are the gold standard for robust SPPS.

The Core Challenge: Preventing -Elimination

Understanding the mechanism of failure is the only way to prevent it.

Mechanism of -Elimination

The basic conditions used to remove the Fmoc group (typically 20% piperidine) can act as a double-edged sword.

-

Desired Path: Base attacks the Fmoc fluorenyl ring

Fmoc removal.[1][2] -

Failure Path: Base abstracts the

-proton of the Ser/Thr residue. The electron density shifts, creating a double bond and ejecting the sugar (as a leaving group).

Mitigation Strategy:

-

Base Selection: Use a base with a lower pKa or modify the solvent environment.

-

Contact Time: Minimize exposure. "Hit and run" deprotection is preferred over batch shaking.

Detailed Protocol: Fmoc-SPPS of O-Glycopeptides

Materials & Reagents[1][3][4][5][6][7][8][9][10][11]

-

Resin: Rink Amide (0.4–0.6 mmol/g) or 2-Chlorotrityl Chloride (for protected fragments). Avoid high-loading resins to prevent aggregation.

-

Coupling Reagents: HATU/HOAt (preferred for steric bulk) or DIC/Oxyma Pure.[3]

-

Solvent: DMF (Peptide grade, amine-free).

-

Building Blocks: Fmoc-Ser/Thr(Ac

GalNAc)-OH (commercially available).

Step-by-Step Synthesis Cycle

Step 1: Resin Preparation

-

Weigh resin (e.g., 0.1 mmol scale).[4]

-

Swell in DCM (20 min), then wash with DMF (3 x 2 min).

Step 2: Modified Fmoc Deprotection (The "Safe" Protocol)

Standard 20% Piperidine is risky for O-glycans.

-

Reagent: 50% Morpholine in DMF OR 5% Piperazine + 0.1 M HOBt in DMF.

-

Why? Morpholine (pKa ~8.3) is a weaker base than Piperidine (pKa ~11.1), significantly reducing

-proton abstraction while still removing Fmoc.

-

-

Protocol:

-

Add deprotection cocktail (5 mL).[4]

-

Shake for 2 minutes . Drain.

-

Add fresh cocktail (5 mL).

-

Shake for 15 minutes . Drain.

-

Crucial Wash: Wash with DMF (5 x 1 min) to remove all traces of base immediately.

-

Step 3: Coupling of the Glyco-Amino Acid

Glycosylated amino acids are bulky and expensive. Efficiency is key.

-

Stoichiometry: Use 1.5 – 2.0 equivalents relative to resin (vs. standard 5.0 eq).

-

Activation:

-

Dissolve Fmoc-AA-Glycan (2 eq) and HATU (1.9 eq) in minimal DMF.

-

Add DIPEA (4 eq) immediately before adding to resin.

-

-

Reaction:

-

Add activated mixture to resin.

-

Shake for 2 to 4 hours (longer than standard AA).

-

Validation: Do NOT use the Kaiser test (ninhydrin reacts with sugars). Use the Chloranil Test or perform a micro-cleavage and check via LC-MS.

-

Step 4: Elongation

Continue synthesis for the remaining sequence.

-

Note: Once the glycan is installed, continue using the "Safe" deprotection protocol for all subsequent cycles to protect the existing glycosidic bond.

Post-Synthesis Workup

Cleavage from Resin

The glycosidic bond is generally stable to TFA, but the sugar hydroxyls (if unprotected) are sensitive to alkylation by carbocations (t-butyl cations from side-chain deprotection).

-

Cocktail (Reagent K modified):

-

TFA (82.5%)

-

Phenol (5%)

-

Water (5%) – Essential scavenger for t-butyl cations

-

Thioanisole (5%)

-

EDT (2.5%) – If Cys/Met present; otherwise TIS (2.5%)

-

-

Procedure:

-

Cool resin to 0°C. Add cocktail.

-

Shake at Room Temp for 2–3 hours.

-

Precipitate in cold diethyl ether. Centrifuge and dry.

-

Zemplén Deacetylation (Removal of Acetyl Groups)

If you used peracetylated building blocks, the peptide is now off the resin, but the sugar is still covered in acetyl groups.

-

Reagents: Sodium Methoxide (NaOMe) in anhydrous Methanol (MeOH).

-

Protocol:

-

Dissolve the crude glycopeptide in anhydrous MeOH (1 mg/mL).

-

Check pH (should be neutral).[5]

-

Add catalytic NaOMe (0.5 M solution) until pH reaches 8.5 – 9.0 (check with wet pH paper). Do not exceed pH 10.

-

Stir at Room Temp for 1–2 hours. Monitor by LC-MS (mass shift: -42 Da per acetyl group).

-

Quench: Add small scoop of dry CO

(dry ice) or dilute Acetic Acid to neutralize to pH 7. -

Evaporate MeOH. Re-dissolve in water/acetonitrile for HPLC purification.

-

Visualizing the Workflow

Experimental Workflow Diagram

Figure 2: End-to-end workflow for Fmoc-SPPS of O-linked glycopeptides using peracetylated building blocks.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Glycan (-Sugar mass) | Switch from Piperidine to 50% Morpholine. Reduce deprotection time. | |

| Incomplete Coupling | Steric hindrance of the sugar moiety. | Use HATU/HOAt. Double couple. Increase temperature to 40°C (carefully). |

| Aspartimide Formation | Base-catalyzed ring closure (Asp-Gly seq). | Add 0.1M HOBt to the deprotection cocktail. |

| Acetylation not removed | Insufficient pH or water in MeOH. | Ensure pH is ~9.0. Use anhydrous MeOH.[6] Extend reaction time. |

References

-

Meldal, M., & St. Hilaire, P. M. (1997). Synthetic Methods of Glycopeptide Assembly, and Biological Analysis of Glycopeptide Products. Current Opinion in Chemical Biology. Link

-

Jensen, K. J., et al. (2023). Recent Advances in Chemical Synthesis of O-linked Glycopeptides. Current Opinion in Chemical Biology. Link

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Ren, B., et al. (2014).[7] Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry. Link

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

Sources

Large-scale synthesis of glycopeptides for clinical research

Application Note: Large-Scale Synthesis of Glycopeptides for Clinical Research

Part 1: Strategic Overview – The Homogeneity Gap

In clinical drug development, the transition from milligram-scale discovery to gram-scale pre-clinical production is the "valley of death" for glycopeptides. Unlike standard peptides, glycopeptides possess labile glycosidic bonds and complex stereochemistry. The primary failure mode in clinical translation is not biological activity, but CMC (Chemistry, Manufacturing, and Controls) failure due to microheterogeneity.

The Core Directive: Do not rely solely on biological expression systems (CHO/HEK cells) for early-phase clinical glycopeptides. They produce heterogeneous glycoforms that complicate pharmacokinetics (PK) and regulatory approval. Instead, utilize a Hybrid Chemoenzymatic Approach :

-

Chemical Precision: Use Solid-Phase Peptide Synthesis (SPPS) to build the peptide backbone with "primer" monosaccharides.[1]

-

Enzymatic Expansion: Use endoglycosidases to transfer full-length, complex glycans en bloc.

Part 2: Synthesis Strategy Decision Matrix

Before initiating synthesis, select the route based on peptide length and glycan complexity.

Figure 1: Decision matrix for selecting the synthesis pathway. Complex N-glycans require chemoenzymatic remodeling to ensure homogeneity.

Part 3: Protocol 1 – The Chemical Foundation (SPPS)

Objective: Synthesis of the peptide backbone containing a "primer" GlcNAc (for N-linked) or GalNAc (for O-linked) moiety. Scale: 1.0 mmol (approx. 2–5 g crude resin).

Critical Reagents & Causality

-

Resin: Tentagel S RAM (Low loading: 0.2–0.3 mmol/g). Why: High-loading polystyrene resins collapse due to the hydrophilic nature of glycans, leading to deletion sequences. Tentagel (PEG-PS) mimics the aqueous environment, maintaining solvation.

-

Coupling Agent: COMU/Oxyma or HATU/HOAt . Why: HBTU/HOBt often fails to drive the coupling of bulky glycosylated amino acids to completion.

-

Aggregation Breaker: Pseudoproline Dipeptides . Why: Long glycopeptides form beta-sheets on-resin, causing "difficult sequences." Pseudoprolines (serine/threonine derived oxazolidines) introduce a "kink" in the backbone, disrupting aggregation and increasing solvation by 10-fold.

Step-by-Step Workflow

-

Resin Swelling:

-

Swell 5g Tentagel resin in DMF/DCM (1:1) for 2 hours. Crucial: Inadequate swelling is the #1 cause of initial coupling failure.

-

-

Cassette Coupling (The Glyco-Amino Acid):

-

Dissolve Fmoc-Asn(Ac3GlcNAc)-OH (2.0 eq) and HATU (1.9 eq) in DMF.

-

Add DIPEA (4.0 eq) immediately before adding to the vessel.

-

Reaction Time: 4 hours (Double coupling recommended).

-

QC Check: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to verify coupling.

-

-

Elongation with Pseudoprolines:

-

Insert a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Me)-OH) every 6–8 residues.

-

Placement: Position before hydrophobic patches (e.g., Val-Ile-Leu stretches).

-

-

Cleavage & Global Deprotection:

-

Cocktail: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).

-

Time: 2.5 hours at room temperature.

-

Precipitate in cold diethyl ether.

-

-

Deacetylation (The Delicate Step):

-

Dissolve crude peptide in Hydrazine Hydrate (5% in H2O) or dilute NaOMe/MeOH.

-

Warning: Avoid high pH (>10) for O-linked glycopeptides to prevent Beta-Elimination (stripping the glycan off the serine/threonine).

-

Part 4: Protocol 2 – Chemoenzymatic Remodeling (The Scale-Up Key)

Objective: Transferring a complex, homogeneous N-glycan (e.g., Sialyl-biantennary complex type) onto the GlcNAc-peptide primer. Enzyme: Endo-M (for high mannose/complex) or Endo-S (specifically for IgG Fc domains).

Mechanism

Traditional chemical synthesis of a 10-sugar glycan takes 50+ steps with <1% yield. This protocol uses an activated Glycan Oxazoline donor and an endoglycosidase mutant (Endo-M-N175Q) to transfer the glycan in one step with >80% yield.

Figure 2: The convergent chemoenzymatic ligation pathway using oxazoline donors.

Experimental Protocol

-

Buffer System: Prepare 0.1 M Phosphate Buffer (pH 6.5). Note: Strictly control pH; >7.5 causes hydrolysis of the oxazoline donor.

-

Reaction Setup:

-

Dissolve GlcNAc-peptide (10 mg/mL) in buffer.

-

Add Glycan-Oxazoline (1.5 eq).

-

Add Endo-M-N175Q enzyme (1–5% w/w relative to peptide).

-

-

Incubation:

-

Incubate at 30°C for 1–4 hours.

-

Monitoring: Track by HPLC every 30 mins. The shift in retention time will be significant due to the hydrophilicity of the added glycan.

-

-

Termination:

-

Quench by lowering pH to 3.0 with 1% TFA or by spin-filtration to remove the enzyme.

-

-

Purification:

-

Use Semi-prep HPLC with a C18 column.

-

Gradient: Shallow gradient (e.g., 10–30% B over 40 mins) to separate the product from the unreacted primer.

-

Part 5: Quality Control – The Self-Validating System

For clinical release, the "process is the product." You must validate structural identity and purity.

| Parameter | Method | Acceptance Criteria | Scientific Rationale |

| Purity | UPLC (C18 & HILIC) | > 98.0% | HILIC is required to resolve glycoforms that co-elute on C18. |

| Identity | HR-ESI-MS | < 5 ppm error | Confirms mass. Must identify specific glycoforms (e.g., G0F, G1F). |

| Site Occupancy | ETD-MS/MS | 100% Occupancy | Electron Transfer Dissociation (ETD) fragments the backbone without breaking the glycosidic bond, proving where the sugar is attached. |

| Stereochemistry | 1H-NMR (Anomeric region) | J-coupling confirmation | Verifies the alpha/beta linkage (e.g., alpha-GalNAc vs beta-GlcNAc). |

| Endotoxin | LAL Assay | < 0.5 EU/mg | Critical for injectable clinical materials. |

References

-

Unverzagt, C., & Kajihara, Y. (2013). Chemical synthesis of N-glycoproteins. Chemical Society Reviews, 42(10), 4408-4420. Link

-

Wang, L. X., & Amin, M. N. (2014). Chemical and chemoenzymatic synthesis of glycoproteins for deciphering functions.[1][2][3] Chemistry & Biology, 21(1), 51-66. Link

-

Mutter, M., et al. (1995). Pseudoprolines: A powerful tool for the synthesis of difficult sequences.[4] Journal of the American Chemical Society, 117, 96-107. Link

-

Okamoto, R., et al. (2014). Synthesis of erythropoietin glycoforms by chemical ligation. Nature, 509, 355–359. Link

-

Li, T., et al. (2020). Machine-Driven Chemoenzymatic Synthesis of Glycopeptide. ACS Central Science, 6(8), 1293–1300. Link

Sources

- 1. Chemoenzymatic Synthesis of HIV-1 Glycopeptide Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Machine-Driven Chemoenzymatic Synthesis of Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudoproline - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation in Solid-Phase Glycopeptide Synthesis

Welcome to the Technical Support Center dedicated to addressing a critical challenge in peptide chemistry: aggregation during the solid-phase synthesis of glycopeptides. This guide is designed for researchers, scientists, and drug development professionals who encounter hurdles in synthesizing these complex biomolecules. Here, we provide in-depth, field-proven insights and practical solutions to help you navigate and overcome these synthetic difficulties.

Introduction: The Challenge of Glycopeptide Aggregation

Solid-phase peptide synthesis (SPPS) has revolutionized the way we create peptides, but the synthesis of "difficult sequences," particularly those containing bulky glycan moieties, remains a significant challenge.[1][2] Peptide aggregation, the self-association of growing peptide chains on the solid support, is a primary cause of synthetic failure.[3][4] This phenomenon is driven by the formation of intermolecular hydrogen bonds, which leads to the formation of secondary structures like β-sheets.[3][5]

The introduction of bulky and often hydrophobic protecting groups on the glycan moieties can exacerbate this issue, leading to poor solvation of the growing glycopeptide chain.[6] This aggregation can render the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps, ultimately leading to low yields and impure products.[3]

This guide provides a structured approach to troubleshooting and overcoming these aggregation-related issues, empowering you to synthesize complex glycopeptides with higher success rates.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your glycopeptide synthesis.

Issue 1: Poor Resin Swelling and Incomplete Reactions

Question: My resin isn't swelling as expected after the first few coupling cycles, and I'm observing incomplete deprotection and coupling. What's happening and how can I fix it?

Answer:

This is a classic sign of on-resin aggregation.[4] The peptide chains are collapsing and associating with each other, preventing the solvent from penetrating the resin beads effectively. Here’s a systematic approach to address this:

1. Assess Your Sequence:

-

Hydrophobicity: Sequences rich in hydrophobic amino acids like Val, Ile, Leu, and Phe are prone to aggregation.[3]

-

Glycosylation Sites: The introduction of bulky, protected glycosylated amino acids can significantly increase steric hindrance and promote aggregation.[6]

2. Immediate Corrective Actions:

-

Solvent Choice: Switch to a more polar solvent or a solvent mixture to improve solvation. N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be more effective than N,N-dimethylformamide (DMF) in disrupting aggregates.[4][7] A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at elevated temperatures (e.g., 55°C) can also be highly effective.[7]

-

Chaotropic Agents: Introduce chaotropic salts like LiCl or KSCN into your washing and coupling steps.[8] These salts disrupt the hydrogen-bonding networks that hold the aggregates together.

3. Strategic Synthesis Planning:

-

Low-Loading Resin: For known difficult or highly glycosylated sequences, start your synthesis on a low-loading resin (e.g., 0.1-0.3 mmol/g).[6] This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

-

Resin Type: Consider resins with good swelling properties, such as those based on polyethylene glycol (PEG), like NovaPEG, PEGA, or NovaSyn® TG resins.[7]

Issue 2: Persistently Incomplete Coupling Despite Standard Protocol Modifications

Question: I've tried changing solvents and using longer coupling times, but my coupling reactions are still incomplete, especially after introducing a glycosylated amino acid. What are my next steps?

Answer:

When standard modifications fail, it's time to employ more advanced and powerful techniques to force the reaction to completion.

1. High-Temperature and Microwave-Assisted Synthesis:

-

Elevated Temperatures: Increasing the reaction temperature (e.g., to 60-90°C) can provide the necessary energy to break up aggregates and increase reaction kinetics.[4][6][9]

-

Microwave Synthesis: Microwave-assisted SPPS is a highly effective method for synthesizing difficult sequences, including glycopeptides.[10][11][12] The rapid and uniform heating provided by microwave energy can dramatically reduce reaction times and improve coupling efficiency.[12][13]

dot

Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.

2. Backbone Protection (Hmb/Dmb Dipeptides):

-

Mechanism: Incorporating dipeptides with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen physically blocks inter-chain hydrogen bonding. [7][14]* Application: These are particularly useful in sequences lacking Ser or Thr. The protecting group is removed during the final cleavage.

Frequently Asked Questions (FAQs)

Q1: At what point in the synthesis is aggregation most likely to occur? A1: Aggregation is less likely before the fifth or sixth residue is coupled. [3][4]It becomes more prevalent as the peptide chain elongates and has a greater propensity to form secondary structures.

Q2: Can the nature of the glycan itself influence aggregation? A2: Yes. The size, charge, and protecting groups on the glycan can all impact aggregation. Bulky, hydrophobic protecting groups on the sugar can increase the tendency for the glycopeptide to aggregate. [6]Conversely, some studies have shown that natural glycosylation, particularly with sialylated glycans, can inhibit aggregation and increase solubility. [20] Q3: Are there any analytical techniques to monitor on-resin aggregation? A3: Direct on-resin analysis is challenging. However, in continuous-flow synthesis, a flattening and broadening of the UV deprotection profile is a strong indicator of aggregation. [7]For batch synthesis, a visual observation of the resin shrinking or failing to swell is a key sign. [4][7]Additionally, performing small-scale cleavages at various points during the synthesis and analyzing the products by HPLC-MS can help pinpoint where the synthesis is failing. [7][8] Q4: How does microwave heating help in overcoming aggregation? A4: Microwave energy provides rapid and uniform heating to the reaction mixture. [13][14]This increased kinetic energy helps to break the hydrogen bonds that cause peptide chains to aggregate, thereby improving the accessibility of the N-terminus for coupling and deprotection reactions. [14] Q5: When should I choose a pseudoproline dipeptide versus a Dmb/Hmb dipeptide? A5: If your sequence contains Ser or Thr residues at appropriate intervals (every 6-8 amino acids), pseudoproline dipeptides are an excellent choice. [16][21]If your "difficult" sequence lacks these residues, Dmb/Hmb protected dipeptides offer a valuable alternative for backbone protection. [7][8]

Experimental Protocols

Protocol 1: Microwave-Assisted SPPS for a Difficult Glycopeptide Sequence

This protocol provides a general guideline for using a microwave peptide synthesizer to improve coupling efficiency.

Materials:

-

Fmoc-protected amino acids and glycosylated amino acids

-

Peptide-resin (low-loading recommended)

-

Coupling reagent (e.g., HATU, HCTU)

-

Activation base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Microwave peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel of the microwave synthesizer.

-

Fmoc Deprotection:

-

Add the deprotection solution to the resin.

-

Apply microwave power to reach the set temperature (e.g., 75-90°C) and hold for the specified time (e.g., 3-5 minutes). [3] * Drain and wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (or glycosylated amino acid), coupling reagent, and activation base in DMF.

-

Add the activated amino acid solution to the resin.

-

Apply microwave power to reach the set temperature (e.g., 75-90°C) and hold for the specified time (e.g., 5-10 minutes). [10] * Drain and wash the resin thoroughly with DMF.

-

-

Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final coupling and deprotection, cleave the glycopeptide from the resin and remove side-chain protecting groups using an appropriate TFA cocktail.

Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide to disrupt aggregation.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Xaa-Ser/Thr(ψPro)-OH pseudoproline dipeptide (5 equivalents)

-

Coupling reagent (e.g., HATU, PyBOP®) (5 equivalents)

-

DIPEA (10 equivalents)

-

DMF or NMP

-

TNBS or Kaiser test reagents

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

-

Activation: In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of DMF or NMP. [7]3. Add DIPEA to the solution and mix thoroughly. [7]4. Coupling: Immediately add the activated dipeptide solution to the peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. [7]6. Monitoring: Perform a TNBS or Kaiser test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents. [7]7. Continue Synthesis: Once coupling is complete, proceed with the standard deprotection and coupling steps for the subsequent amino acid.

Quantitative Data Summary

| Strategy | Key Parameter | Typical Improvement | Reference |

| Low-Loading Resin | Resin Substitution | From 0.6 mmol/g to 0.2 mmol/g | [6] |

| Microwave SPPS | Synthesis Time | Reduced from days to hours | [11] |

| Pseudoproline Dipeptides | Crude Purity & Yield | Significant improvement for "difficult" sequences | [15][16] |

| Chaotropic Agents | Coupling Efficiency | Improved for aggregated sequences | [4] |

References

-

Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Pseudoproline Dipeptides. Aapptec Peptides. Available at: [Link]

-

Pseudoproline Dipeptides. Aapptec Peptides. Available at: [Link]

-

Chemical synthesis uncovers the significant impact of natural glycosylation on islet amyloid polypeptide aggregation. PNAS. Available at: [Link]

-

Pseudoproline. Wikipedia. Available at: [Link]

-

Microwave-Assisted Thioester-Empowered Toolkit for Modular Glycopeptide Synthesis. JACS Au. Available at: [Link]

-

Rapid microwave-assisted solid-phase glycopeptide synthesis. PubMed. Available at: [Link]

-

A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

-

Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link]

-

Overview of solid phase synthesis of "difficult peptide" sequences. PubMed. Available at: [Link]

-

Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. National Center for Biotechnology Information. Available at: [Link]

-

5 must-know techniques for analyzing protein aggregation. APC. Available at: [Link]

-

Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. ResearchGate. Available at: [Link]

-

Glycopeptide synthesis. ResearchGate. Available at: [Link]

-

Which strategies do you use for difficult sequences in solid phase synthesis?. ResearchGate. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of N-glycopeptides. Creative Biolabs. Available at: [Link]

-

Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. Available at: [Link]

-

Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]

-

Recent progress in the solid-phase synthesis of glycopeptide. PubMed. Available at: [Link]

-

Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Microwave-Assisted Peptide Synthesis: A Faster Approach. Synpeptide. Available at: [Link]

-

Synthesis of glycopeptides and glycopeptide conjugates. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23. National Center for Biotechnology Information. Available at: [Link]

-

Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. Available at: [Link]

-

Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. FLORE. Available at: [Link]

-

Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC. Available at: [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Solid-phase synthesis of peptide and glycopeptide thioesters through side-chain-anchoring strategies. PubMed. Available at: [Link]

Sources

- 1. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]

- 6. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. flore.unifi.it [flore.unifi.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid microwave-assisted solid-phase glycopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. peptide.com [peptide.com]

- 16. Pseudoproline - Wikipedia [en.wikipedia.org]

Technical Guide: Fmoc Deprotection in Glycopeptide Synthesis

The Stability-Reactivity Paradox

Welcome to the Advanced Peptide Synthesis Support Center. Topic: Troubleshooting Incomplete Fmoc Deprotection in O-Linked Glycopeptides.

As a Senior Application Scientist, I understand the specific anxiety of glycopeptide synthesis. You are working with high-value building blocks where a single failed deprotection step can ruin weeks of preparation.

The central challenge in assembling O-linked glycopeptides is the "Stability-Reactivity Paradox." You need a base strong enough to remove the Fmoc group (reactivity) and disrupt inter-chain aggregation, yet weak enough to prevent the base-catalyzed

This guide replaces generic advice with chemically grounded protocols to navigate this narrow therapeutic window.

Module 1: Diagnostic Workflow

Before altering your synthesis protocol, you must diagnose the specific failure mode. "Low yield" is a symptom; we need the cause.

Visual Diagnostic: The Mass Spec Decision Tree

Use this flowchart to interpret your LC-MS data after a micro-cleavage test.

Figure 1: Diagnostic logic for distinguishing between steric protection failure (incomplete removal) and chemical instability (elimination).

Module 2: The Mechanics of Failure

Understanding the why allows you to predict the how.

The Enemy: -Elimination

In O-linked glycopeptides (Ser/Thr), the glycosidic bond is susceptible to base-catalyzed elimination.[1]

-

Mechanism: The base abstracts the

-proton of the amino acid.[2] The electrons cascade to form a double bond (Dehydroalanine for Ser, Dehydrobutyrine for Thr), expelling the glycan as a leaving group. -

Trigger: High pKa bases (like Piperidine, pKa ~11.1) and elevated temperatures.[3]

-

Result: Loss of the sugar and formation of a reactive alkene that can trap nucleophiles (permanently modifying the peptide).

The Obstacle: Aggregation & Steric Hindrance

Glycans are bulky. They act as "umbrellas," shielding the N-terminal Fmoc group from the deprotection reagent. Furthermore, the peptide backbone often forms

-

Trigger: Hydrophobic sequences, high loading, or "difficult sequences" (e.g., poly-Ala, Val-Ile stretches).

-

Result: The Fmoc group remains attached (+222 Da mass shift), resulting in deletion sequences in subsequent steps.

Module 3: Optimized Protocols

Do not use a "one size fits all" approach. Select the protocol based on your diagnostic results.

Reagent Comparison Table

| Reagent Cocktail | Base pKa (approx) | Reactivity (Fmoc Removal) | Risk of | Recommended Use Case |

| 20% Piperidine / DMF | ~11.1 | High | High | Standard peptides; Robust N-linked glycopeptides. |

| 50% Morpholine / DMF | ~8.3 | Low-Medium | Very Low | Gold Standard for sensitive O-linked Mucin-type glycans. |

| 5% Piperazine / DMF | ~9.8 | Medium | Low | Good balance; safer than piperidine, faster than morpholine. |

| 2% DBU / 2% Piperidine | ~12 (DBU) | Very High | High (Time-dependent) | "Rescue" Protocol for aggregated/difficult sequences only. |

Protocol A: The "Safe" Route (Morpholine)

Use this for Mucin-type O-glycopeptides (GalNAc-Ser/Thr) where elimination is the primary concern.

-

Reagent: 50% (v/v) Morpholine in DMF.

-

Procedure:

-

Wash resin with DMF (3 x 1 min).

-

Add Morpholine solution.[4] Agitate for 30 minutes .

-

Drain and wash with DMF (5 x 1 min).

-

Note: Morpholine is slower. The extended time is necessary but safe due to the lower pKa.

-

Protocol B: The "Aggressive" Route (DBU/Piperidine)

Use this ONLY if Protocol A fails (incomplete deprotection) and the sequence is aggregated.

Warning: DBU is a strong base. It does not scavenge the released dibenzofulvene (DBF).[4] You must include a scavenger (piperidine) or wash immediately.

-

Reagent: 2% DBU + 2% Piperidine in DMF.

-

Procedure (Short Bursts):

-

Why this works: The high basicity of DBU removes Fmoc instantly (kinetic control) before the slower thermodynamic elimination reaction can proceed significantly.

Protocol C: The "Aggregation Breaker" (Chaotropic Salts)

Use this if you suspect hydrogen bonding (aggregation) is the cause of incomplete deprotection.

-

Reagent: 20% Piperidine + 0.1M LiCl (Lithium Chloride) in DMF.

-

Alternative: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF as the main solvent.

-

-

Mechanism: LiCl and NMP disrupt the

-sheet hydrogen networks, "swelling" the peptide and exposing the Fmoc group without increasing the basicity (pH) of the solution.

Module 4: Mechanism Visualization

Understanding the competing pathways is critical for troubleshooting.

Figure 2: Competing reaction pathways. The goal is to maximize Pathway A while suppressing Pathway B.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed up Fmoc removal in glycopeptides?

Answer: Proceed with extreme caution. While microwave energy (heating to 75°C) is excellent for breaking aggregation in standard peptides, it is often fatal for O-linked glycopeptides. The rate of

-

Recommendation: If you must use microwave, set the maximum temperature to 35-40°C and use the "Safe" base cocktail (Morpholine or 5% Piperazine). Never exceed 50°C with O-linked sugars.

Q2: I am seeing Aspartimide formation alongside my glycopeptide issues. How do I fix both? Answer: This is a common double-bind. Strong bases (like DBU) promote aspartimide formation (ring closure of Asp-Gly/Asp-Ser sequences).

-

Solution: Add 0.1M HOBt (Hydroxybenzotriazole) to your deprotection cocktail. HOBt acts as an acidic additive that suppresses the aspartimide ring closure without significantly hindering Fmoc removal.

Q3: Why not just use DBU for everything if it's so fast? Answer: DBU is non-nucleophilic.[5] Unlike piperidine, it cannot "scavenge" the dibenzofulvene (DBF) byproduct released during deprotection.[4][6] If DBF is not scavenged, it can re-attach to the newly freed amine.

-

Rule: Never use DBU alone. Always mix with a scavenger (piperidine/piperazine) or perform flow-washing so rapid that DBF is physically removed before re-attachment.

Q4: My mass spec shows [Target - 18 Da]. Is this elimination?

Answer: Likely, yes. In standard Ser/Thr peptides,

References

-

Isidro-Llobet, A., et al. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protection/deprotection mechanisms).

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced SPPS. Journal of Peptide Science. (Discusses HOBt additives).

-

Hachmann, J., & Lebl, M. (2006).[8] Search for improved Fmoc deprotection reagents. Journal of Combinatorial Chemistry. (Comparison of DBU vs Piperidine).

-

Han, Y., et al. (2006). O-Glycopeptide synthesis: suppression of beta-elimination. Journal of Peptide Science. (Establishes Morpholine protocols).

-

Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection.[7][9] RSC Advances. (Protocol for DBU/Piperazine mixes).

Sources

- 1. O-Glycan Beta Elimination: Mechanism, Protocols & Profiling - Creative Proteomics [creative-proteomics.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. rsc.org [rsc.org]

Technical Support Center: Glycopeptide Synthesis – Characterization and Removal of Byproducts

Welcome to the Technical Support Center for Glycopeptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing, purifying, and characterizing glycopeptides. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common hurdles and ensure the integrity of your synthetic glycopeptides.

Section 1: Troubleshooting Common Synthesis and Purification Issues

This section addresses prevalent problems encountered during glycopeptide synthesis, their underlying causes, and actionable solutions.

Question 1: My final glycopeptide product shows a broad peak or multiple closely eluting peaks on my analytical HPLC. What are the likely culprits and how can I resolve this?

This is a frequent observation and often points to a heterogeneous product mixture. The primary suspects are deletion sequences, racemization, or incomplete deprotection.

Potential Causes & Solutions:

-

Deletion Sequences: These are byproducts where one or more amino acid residues are missing from the target sequence. They arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).

-

Causality: Steric hindrance from the bulky glycan moiety or peptide aggregation on the resin can prevent complete coupling of the subsequent amino acid.[1][2] Similarly, aggregation can hinder the removal of the Fmoc protecting group.[3]

-

Troubleshooting:

-

Optimize Coupling: Increase the coupling time and/or temperature. Consider using more potent coupling reagents like HATU or HCTU. For challenging couplings, a double coupling strategy can be effective.[1]

-

Combat Aggregation: Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures.[3] Synthesizing on a low-loading resin can also mitigate aggregation.

-

Improve Deprotection: If Fmoc removal is sluggish, consider switching to a stronger base like DBU in your deprotection solution.[3]

-

-

-

Racemization: This is the conversion of an L-amino acid to a D-amino acid, resulting in diastereomeric impurities that can be difficult to separate.

-

Incomplete Deprotection: Residual protecting groups on the glycan or amino acid side chains will lead to a complex mixture of partially protected products.

-

Causality: The conditions for removing some protecting groups can be harsh and may not go to completion, especially if the peptide is aggregated.

-

Troubleshooting:

-

Optimize Cleavage Cocktail: Ensure your cleavage cocktail is appropriate for all protecting groups used. For instance, Reagent K is effective when arginine residues are present.[3]

-

Extend Cleavage Time: Increasing the duration of the cleavage reaction can help drive the deprotection to completion.

-

-

Question 2: I'm observing a significant byproduct with a mass corresponding to the loss of water (-18 Da) from my aspartic acid-containing glycopeptide. What is this and how can I prevent it?

This is a classic sign of aspartimide formation, a major side reaction in Fmoc-based SPPS.[6][7]

Mechanism & Prevention:

-

Causality: The backbone amide nitrogen following an aspartic acid residue can attack the side-chain ester, forming a cyclic aspartimide intermediate.[6][7] This is particularly problematic in Asp-Gly sequences due to the lack of steric hindrance from glycine.[7] The aspartimide can then be hydrolyzed to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or react with piperidine to form piperidide adducts.[6]

-

Prevention Strategies:

-

Modified Protecting Groups: Utilize sterically bulky protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl ester (OMpe), to hinder the cyclization reaction.[8]

-

Backbone Protection: Incorporate a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid preceding the aspartic acid. This prevents the initial nucleophilic attack.[3]

-

Additive in Deprotection: Adding a small amount of a weak acid like formic acid or HOBt to the piperidine deprotection solution can suppress aspartimide formation.[3][9]

-

Question 3: My O-linked glycopeptide synthesis is suffering from low yields and a byproduct with a mass difference of -98 Da (for serine) or -112 Da (for threonine). What's happening?

This points towards β-elimination, a common side reaction for O-glycosylated serine and threonine residues.

Mechanism & Mitigation:

-

Causality: The base used for Fmoc deprotection (e.g., piperidine) can abstract the α-proton of the glycosylated serine or threonine. The resulting carbanion can then undergo β-elimination of the glycan, forming a dehydroalanine or dehydroaminobutyric acid residue.[10]

-

Mitigation Strategies:

-

Milder Deprotection Conditions: Use a weaker base like 50% morpholine for Fmoc removal instead of piperidine.[11] However, some studies have shown that even stronger bases like DBU do not necessarily cause significant β-elimination.[12]

-

Protecting Groups on the Glycan: Protecting the hydroxyl groups of the glycan with acetyl groups can help stabilize the glycosidic bond and reduce the likelihood of β-elimination.[10][11]

-

Question 4: My crude glycopeptide is poorly soluble, making purification by RP-HPLC challenging. What can I do?

Poor solubility is a common issue, especially for larger or more hydrophobic glycopeptides, and can be exacerbated by aggregation.

Troubleshooting Poor Solubility:

-

Solvent Choice: During purification, try dissolving the crude product in solvents known to disrupt aggregation, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or solutions containing chaotropic agents like guanidinium chloride before dilution with the HPLC mobile phase.[1]

-

Solid-Phase Extraction (SPE): For a preliminary cleanup, SPE can be a valuable tool to remove many of the smaller, non-peptidic impurities and salts, which can sometimes improve the solubility of the target glycopeptide.[13]

-

pH Adjustment: Experiment with the pH of your mobile phases. Sometimes, adjusting the pH away from the isoelectric point of the glycopeptide can significantly improve its solubility.

Section 2: Analytical Characterization of Byproducts

Accurate characterization of byproducts is crucial for optimizing your synthesis and purification strategies. Mass spectrometry and HPLC are the primary tools for this purpose.[14][15][16]

Workflow for Byproduct Identification

Caption: Workflow for the identification and characterization of glycopeptide byproducts.

Interpreting Mass Spectrometry Data

| Observed Mass Difference | Potential Byproduct | Common Cause |

| -18 Da | Dehydration (e.g., pyroglutamate formation, aspartimide) | Acidic cleavage conditions, base-catalyzed cyclization |

| +51 Da | Piperidine adduct | Aspartimide formation followed by reaction with piperidine |

| - (mass of an amino acid) | Deletion sequence | Incomplete coupling or deprotection |

| 0 Da (different retention time) | Racemization (diastereomer) | Over-activation during coupling |

| - (mass of a sugar residue) | Glycan cleavage | Harsh acidic cleavage conditions |

Experimental Protocol: LC-MS Analysis of Crude Glycopeptide

-

Sample Preparation: Dissolve a small amount of the crude glycopeptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

LC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 30-60 minutes.

-

-

MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS Scan: Full scan from m/z 300 to 2000.

-

MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the parent ions for sequence confirmation. Electron-transfer dissociation (ETD) can be particularly useful for preserving the labile glycosidic bonds while fragmenting the peptide backbone.[16][17]

-

Section 3: Purification Strategies for Byproduct Removal

The primary method for purifying synthetic glycopeptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[13][18]

Decision Tree for Purification Strategy

Caption: Decision-making workflow for glycopeptide purification.

Experimental Protocol: Two-Step Purification of a Complex Glycopeptide Mixture

Step 1: Solid-Phase Extraction (SPE) for Initial Cleanup

-

Cartridge Selection: Choose a C18 SPE cartridge with a bed weight appropriate for your sample size.

-

Conditioning: Condition the cartridge with methanol followed by water.

-

Loading: Dissolve the crude glycopeptide in a minimal amount of a strong solvent (e.g., DMF) and dilute with an aqueous solution before loading it onto the cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile in water) to remove salts and very polar impurities.

-

Elution: Elute the glycopeptide with a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water).

-

Analysis: Analyze the eluted fractions by analytical HPLC and MS to confirm the presence of the target glycopeptide.

Step 2: Preparative RP-HPLC for Final Polishing

-

Column Selection: Use a C18 preparative column with a particle size and diameter suitable for your sample mass.

-

Mobile Phase Preparation: Prepare mobile phases A (e.g., water with 0.1% TFA) and B (e.g., acetonitrile with 0.1% TFA).

-

Gradient Optimization: Based on the analytical HPLC data, design a shallow gradient around the elution point of the target glycopeptide to maximize the resolution of closely eluting impurities.

-

Fraction Collection: Collect fractions across the peak corresponding to the target glycopeptide.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC and MS to identify those with the desired purity (>95%).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use microwave-assisted synthesis for glycopeptides? A: Yes, microwave-assisted SPPS can be very effective for glycopeptide synthesis. The elevated temperatures can help to overcome steric hindrance and aggregation, leading to improved coupling efficiency and shorter reaction times.[1] However, it is important to carefully monitor the temperature to avoid degradation of the glycan or other side reactions.

Q2: What is the best way to store purified glycopeptides? A: Lyophilized glycopeptides should be stored at -20°C or lower in a desiccated environment. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation.

Q3: Are there alternatives to Fmoc chemistry for glycopeptide synthesis? A: While Fmoc chemistry is the most common approach, Boc-based SPPS can also be used. However, the repeated acid treatments in Boc chemistry can be harsh on the glycosidic linkages, potentially leading to their cleavage.[19] Therefore, Fmoc chemistry is generally preferred for its milder conditions.[19]

Q4: How can I confirm the stereochemical integrity of my final glycopeptide? A: The presence of diastereomers due to racemization can be assessed using chiral chromatography or by enzymatic digestion followed by analysis of the resulting amino acids by a chiral method. Capillary electrophoresis with a chiral selector has also been shown to be an effective method for separating stereoisomers of peptides.[20][21]

Q5: What are some key considerations for synthesizing glycopeptides with multiple glycosylation sites? A: Synthesizing multi-glycosylated peptides presents significant challenges due to the increased steric hindrance and potential for aggregation.[2] Using a low-loading resin is highly recommended to provide more space for the growing peptide chains.[2] Additionally, optimized coupling strategies, such as extended reaction times and the use of highly efficient coupling reagents, are often necessary.[2]

References

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

SpringerLink. Glycopeptide-Centric Approaches for the Characterization of Microbial Glycoproteomes. [Link]

-

PubMed. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. [Link]

-

ACS Publications. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. [Link]

-

Semantic Scholar. Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. [Link]

-

RSC Publishing. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]

-

Taylor & Francis Online. Qualitative and Quantitative Analytical Methods for Intact Glycopeptides. [Link]

-

National Center for Biotechnology Information. Synthesis of glycopeptides and glycopeptide conjugates. [Link]

-

National Center for Biotechnology Information. Glycopeptide Analysis, Recent Developments and Applications. [Link]

-

RSC Publishing. Glycopeptide analysis by mass spectrometry. [Link]

-

PubMed. Susceptibility of glycans to beta-elimination in Fmoc-based O-glycopeptide synthesis. [Link]

-

RSC Publishing. Synthesis of glycopeptides and glycopeptide conjugates. [Link]

-

National Center for Biotechnology Information. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]

-

Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]

-

AAPPTec. Technical Support Information Bulletin 1178 - Solid Phase Synthesis of Glycopeptides. [Link]

-

Oxford Academic. Glycopeptide synthesis. [Link]

- Google Patents.

-

ResearchGate. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. [Link]

-

PubMed. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

-

Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

-

ACS Publications. Fmoc-Based Synthesis of Peptide-αThioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. [Link]

-

ACS Publications. Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. [Link]

-

RSC Publishing. Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. [Link]

-

National Center for Biotechnology Information. Difficulties encountered during glycopeptide syntheses. [Link]

-

National Center for Biotechnology Information. Intact glycopeptide characterization using mass spectrometry. [Link]

-

ResearchGate. (PDF) Synthesis of glycopeptides and glycopeptide conjugates. [Link]

-

ResearchGate. Scheme 2: Peptide coupling reactions, including the previous Fmoc cleavage. [Link]

-

MOL Changes. Peptide Glycosylation. [Link]

-

Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

-

National Center for Biotechnology Information. Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine. [Link]

-

PubMed. Intact glycopeptide characterization using mass spectrometry. [Link]

-

ResearchGate. Solid-phase synthesis of glycopeptides. [Link]

-

Biotage. How to purify synthetic peptides - what are the options?. [Link]

-

YouTube. SPPS Reagents Explained: A Complete Guide | CEM Corporation. [Link]

-

National Center for Biotechnology Information. Total wash elimination for solid phase peptide synthesis. [Link]

-

Bruker. LCMS-188 Glycopeptide analysis in Peptide Mapping workflow. [Link]

-

National Center for Biotechnology Information. GlycoSLASH: Concurrent glycopeptide identification from multiple related LC-MS/MS datasets by using spectral clustering and library searching. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. media.iris-biotech.de [media.iris-biotech.de]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Susceptibility of glycans to beta-elimination in Fmoc-based O-glycopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycopeptide-Centric Approaches for the Characterization of Microbial Glycoproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Glycopeptide Analysis, Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in LC-MS Glycopeptide Characterization [thermofisher.com]

- 18. biotage.com [biotage.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Methods for the Purification and Analysis of Tn Antigen Glycopeptides

Introduction: The Challenge and Significance of the Tn Antigen

The Thomsen-nouveau (Tn) antigen, defined by a single N-acetylgalactosamine residue linked to a serine or threonine (GalNAcα1-O-Ser/Thr), is a simple but profoundly significant glycan. In healthy tissues, it serves as a precursor to more complex O-glycans. However, its aberrant expression on the cell surface is a hallmark of many cancers, making it a critical biomarker and a target for immunotherapies and cancer vaccines.[1][2] The analysis of Tn antigen-bearing glycopeptides is essential for understanding their role in pathology and for the quality control of synthetic glycopeptide-based therapeutics.

However, these molecules present a significant analytical challenge. Their low abundance in biological samples, combined with the extreme hydrophilicity conferred by the glycan, complicates both purification and separation.[2][3][4] This guide provides an in-depth comparison of the primary HPLC methodologies employed to overcome these challenges, offering field-proven insights into experimental design, protocol optimization, and data interpretation. We will explore the strengths and weaknesses of Reversed-Phase (RP), Hydrophilic Interaction (HILIC), and Ion-Exchange (IEX) chromatography, empowering you to select and implement the optimal strategy for your research goals.

Comparative Analysis of Core HPLC Methodologies

The choice of HPLC method is dictated by the sample's complexity and the analytical objective, whether it be preparative purification of a synthetic product or quantitative analysis of a biological isolate. The fundamental principle of separation—hydrophobicity, hydrophilicity, or charge—is the primary determinant of success.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purification

RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase.[5][6] Peptides are retained and then eluted by an increasing gradient of an organic solvent, such as acetonitrile.

-

Expertise & Experience: For synthetic glycopeptides, RP-HPLC is the undisputed method of choice for initial purification. The primary contaminants in a crude synthesis mixture are not other glycoforms, but rather non-glycosylated peptide fragments (e.g., deletions from solid-phase peptide synthesis). These impurities are significantly more hydrophobic than the target glycopeptide and are thus easily resolved. The Tn antigen itself dramatically reduces the retention time compared to the naked peptide backbone.[4][7] This shift is a key diagnostic feature during purification.

-

Trustworthiness: While excellent for purification, RP-HPLC is often inadequate for the analytical separation of different glycoforms of the same peptide.[8] The hydrophilic glycan moiety dominates the molecule's character, causing glycopeptides to elute early in the gradient with poor retention and resolution, a particular issue for small, hydrophilic glycopeptides.[4][8]

-

Authoritative Grounding: Studies have shown that RP-HPLC provides the best coverage for identifying glycosylation sites in complex digests, but it struggles to resolve peptides that differ only in their attached glycan.[6][8]